2-Amino-2-(thiophen-2-yl)acetamide
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Overview
Description
2-Amino-2-(thiophen-2-yl)acetamide is a heterocyclic compound containing a thiophene ring, which is a five-membered ring with one sulfur atom. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various fields.
Preparation Methods
The synthesis of 2-Amino-2-(thiophen-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Amino-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
2-Amino-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antimicrobial and antioxidant agent . Additionally, it is being investigated for its potential use in the development of new pharmaceuticals due to its ability to interact with various biological targets. In the industry, thiophene derivatives are utilized in the production of organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 2-Amino-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antimicrobial activity by disrupting the cell membrane integrity of bacteria . Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
2-Amino-2-(thiophen-2-yl)acetamide can be compared with other thiophene derivatives, such as 2-(thiophen-2-yl)acetamide and N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . While these compounds share a common thiophene ring structure, their unique substituents and functional groups confer different chemical and biological properties. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has shown significant antimicrobial and antioxidant activities , highlighting the importance of structural modifications in enhancing the compound’s efficacy.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its diverse chemical reactions, wide range of applications, and unique mechanism of action make it a valuable subject of study in medicinal chemistry, biology, and industry. Further research and development of this compound and its derivatives could lead to the discovery of new therapeutic agents and industrial applications.
Properties
Molecular Formula |
C6H8N2OS |
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Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-amino-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C6H8N2OS/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H2,8,9) |
InChI Key |
CLGOOMFGIZCGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)N)N |
Origin of Product |
United States |
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